![molecular formula C21H20N4O5S B2915396 5-({(4-甲基苯基)[(3-甲基[1,2,4]三唑并[4,3-a]吡啶-6-基)磺酰]氨基}甲基)-2-呋酸甲酯 CAS No. 1251604-71-3](/img/structure/B2915396.png)

5-({(4-甲基苯基)[(3-甲基[1,2,4]三唑并[4,3-a]吡啶-6-基)磺酰]氨基}甲基)-2-呋酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound involves intricate steps. Researchers have employed strategies such as aromatic nucleophilic substitution and isosteric modifications to create novel derivatives. For instance, the introduction of a triazole-2-thiol moiety has been crucial in the synthesis of related compounds . Additionally, the presence of piperazine or piperidine subunits has been explored to enhance antimicrobial properties .

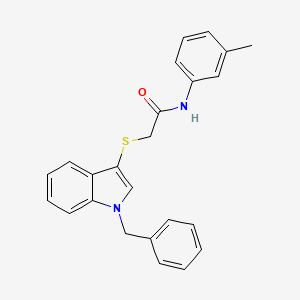

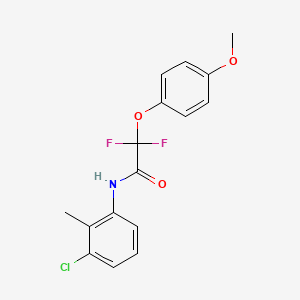

Molecular Structure Analysis

The molecular formula of Methyl 5-({(4-methylphenyl)[(3-methyl[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]amino}methyl)-2-furoate indicates its composition. Further analysis of its 2D and 3D structures reveals the arrangement of atoms and functional groups. For instance, the presence of the triazole ring system and the sulfonyl group contributes to its pharmacophoric properties .

Chemical Reactions Analysis

The compound’s reactivity and potential reactions are essential considerations. Researchers have investigated its behavior under various conditions, including nucleophilic substitutions and other transformations. These reactions provide insights into its stability and potential applications .

科学研究应用

合成和抗菌活性

1,2,4-三唑衍生物已被合成并评估其抗菌特性。例如,Bektaş 等人 (2007) 合成了新型的 4,5-二取代-2,4-二氢-3H-1,2,4-三唑-3-酮衍生物,并评估了它们的抗菌活性,发现一些化合物对测试微生物具有良好或中等的活性。这表明此类化合物在开发新型抗菌剂中的潜力 (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007)。

表面活性和抗菌特性

El-Sayed (2006) 探索了 1,2,4-三唑衍生物的合成及其作为抗菌剂和表面活性剂的双重功能。这种双重功能增强了这些化合物在制药和材料科学等各个领域的适用性 (El-Sayed, R., 2006)。

先进材料合成

1,2,4-三唑衍生物的多功能性延伸到先进材料的合成中。Dawood (2004) 描述了通过氮和硫叶立德合成吲哚嗪、三唑并[4,3-a]吡啶、苯并咪唑并[1,2-d]恶二唑和吡唑并[1,5-c]三唑,突出了这些化合物在开发具有特殊性能的新材料和化学品中的潜力 (Dawood, K., 2004)。

药物递送系统

另一个创新应用是在药物递送领域。Mattsson 等人 (2010) 研究了亲脂性芘衍生物在水溶性金属笼中的包封,展示了杂环化合物在增强疏水性药物的溶解度和递送效率方面的潜力 (Mattsson, J., Zava, O., Renfrew, A., Sei, Y., Yamaguchi, K., Dyson, P., & Therrien, B., 2010)。

作用机制

Target of Action

Compounds with similar structures, such as triazole-pyrimidine hybrids, have been shown to exhibit neuroprotective and anti-inflammatory properties . They interact with human microglia and neuronal cell models, suggesting that these cells could be potential targets .

Mode of Action

Based on the structure and the known activities of similar compounds, it can be inferred that the compound may interact with its targets to exert neuroprotective and anti-inflammatory effects . The compound may inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .

Biochemical Pathways

The compound may affect several biochemical pathways. It has been suggested that the compound’s neuroprotective activity could be due to reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . The compound may also inhibit the NF-kB inflammatory pathway .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

The compound’s action results in promising neuroprotective and anti-inflammatory properties . It significantly inhibits NO and TNF-α production in LPS-stimulated human microglia cells . It also exhibits neuroprotective activity by reducing the expression of ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

属性

IUPAC Name |

methyl 5-[[4-methyl-N-[(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]anilino]methyl]furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O5S/c1-14-4-6-16(7-5-14)25(12-17-8-10-19(30-17)21(26)29-3)31(27,28)18-9-11-20-23-22-15(2)24(20)13-18/h4-11,13H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRPRNCHBVRIOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC2=CC=C(O2)C(=O)OC)S(=O)(=O)C3=CN4C(=NN=C4C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanocyclohexyl)-2-[[4-(4-fluorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2915315.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2915322.png)

![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2915323.png)

![4-[(4-Chlorobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2915325.png)

![4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2915326.png)

![N-(2-(6-((2-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2915329.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2915333.png)